2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Description
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide is a specialized acetamide derivative characterized by a nitro-substituted phenyl group and a chloroethoxy side chain. Its molecular formula is C₁₀H₁₁ClN₂O₄, with an average molecular weight of 258.66 g/mol . The compound is primarily utilized as a reagent in synthesizing N-arylmorpholinones, which are intermediates in pharmaceutical chemistry . Key structural features include:
- Nitro group: Electron-withdrawing, enhancing reactivity in electrophilic substitutions.
- Chloroethoxy chain: Provides a reactive site for nucleophilic displacement, enabling coupling reactions.
- Acetamide backbone: Common to many bioactive molecules, contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJJSPBOFBPXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469509 | |
| Record name | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811450-82-5 | |
| Record name | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Alkylation of 4-Nitroaniline
A common approach involves the alkylation of 4-nitroaniline with 2-chloroethanol derivatives. In one protocol, 4-nitroaniline reacts with 2-chloroethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. The base facilitates deprotonation of the amine, enabling nucleophilic attack on the chloroethoxy group. Yields typically range from 56% to 75%, depending on solvent choice and temperature. For instance, substituting acetone with dimethylformamide (DMF) at 0–20°C reduces reaction time to 20 minutes but slightly lowers yield to 56.7%.
Direct Acetylation with Chloroacetyl Chloride
An alternative route employs chloroacetyl chloride for direct acetylation. A solution of 4-nitroaniline in dichloromethane (DCM) reacts with chloroacetyl chloride at 0–5°C, using triethylamine (Et₃N) as an acid scavenger. This method avoids side reactions such as over-acylation, achieving yields up to 74%. The reaction mechanism proceeds via an intermediate mixed anhydride, which rapidly undergoes intramolecular cyclization to form the acetamide.
Solvent and Catalyst Optimization
Solvent Systems and Their Impact
Solvent polarity significantly affects reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity, reducing reaction times but requiring careful temperature control to prevent decomposition. In contrast, ethanol or methanol systems enable room-temperature reactions but necessitate prolonged reflux (4–8 hours). Table 1 summarizes solvent-dependent outcomes:
Table 1: Solvent Effects on Yield and Reaction Time
Catalytic Additives and Phase-Transfer Agents
Industrial-scale syntheses often incorporate phase-transfer catalysts. Polyethylene glycol (PEG-400) at 10 mol% improves mass transfer in biphasic systems, boosting yields by 15% compared to uncatalyzed reactions. Palladium on carbon (5% Pd/C) further enhances hydrogenation efficiency during nitro-group reduction in downstream steps, though its use is avoided in direct acetamide synthesis due to cost.
Industrial-Scale Methodologies
Continuous Flow Reactor Designs
Patent WO2019138362A1 discloses a continuous flow process for high-throughput production. 4-Nitroaniline and chloroacetyl chloride are fed into a reactor packed with K₂CO₃ pellets at 82°C in acetonitrile. The system achieves 90% conversion in 4 hours, with in-line neutralization minimizing hydrochloric acid byproduct accumulation. This method reduces waste and improves atom economy compared to batch processes.
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Alkylation
A key challenge is suppressing N-alkylation of the acetamide nitrogen. Steric hindrance from the 4-nitro group favors O-alkylation, but traces of N-alkylated byproducts (≤5%) are detected via HPLC-MS. Adding molecular sieves (4Å) absorbs residual water, shifting equilibrium toward the desired product.
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, necessitating strict temperature control during solvent removal. Prolonged reflux above 100°C induces retro-aldol cleavage, forming 4-nitroaniline and chloroacetic acid as degradation products.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison for Industrial Applicability
| Method | Scalability | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|---|
| Batch (K₂CO₃/acetone) | Moderate | 75 | 98.5 | 120 |
| Continuous Flow | High | 90 | 99.2 | 95 |
| Low-Temp (DMF) | Low | 56.7 | 97.8 | 150 |
The continuous flow method offers superior yield and cost-efficiency, though initial capital investment is higher . Batch processes remain viable for small-scale API production where flexibility is prioritized.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiocyanate
Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato derivatives
Reduction: Formation of 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide
Hydrolysis: Formation of 2-(2-chloroethoxy)acetic acid and 4-nitroaniline
Scientific Research Applications
Organic Synthesis
The primary application of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide lies in its utility as a reagent in organic synthesis. It serves as an important intermediate in the preparation of various bioactive compounds, particularly in the synthesis of pharmaceuticals.
Synthesis of Rivaroxaban Intermediates
A notable application is its role in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for rivaroxaban, an anticoagulant medication. The process involves several steps where this compound is transformed into the desired morpholinone through oxidation and subsequent reactions with other reagents, including phenylboronic acid catalysts .
| Step | Reaction | Key Intermediate |
|---|---|---|
| 1 | Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid | 2-(2-chloroethoxy)acetic acid |
| 2 | Reaction with 4-nitroaniline | This compound |
| 3 | Transformation to morpholinone | 4-(4-aminophenyl)morpholin-3-one |
This multi-step synthesis highlights the compound's importance in pharmaceutical manufacturing processes, particularly for drugs that require complex intermediates.
Biological Activities
Recent studies have begun to explore the biological activities associated with acetamides, including those containing chlorine substituents like this compound.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit promising antibacterial activities against pathogens such as Klebsiella pneumoniae. The presence of chlorine in these acetamides appears to enhance their antibacterial efficacy by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .
Case Study: Antibacterial Activity Against Klebsiella pneumoniae
- Objective : Evaluate the antibacterial potential of chloroacetamides.
- Method : Minimum inhibitory concentration (MIC) assays were conducted.
- Findings : Compounds with chlorine substitutions showed improved activity compared to their non-chlorinated counterparts, suggesting that chlorine enhances binding affinity to bacterial targets.
Summary and Future Directions
The applications of this compound are diverse, spanning from organic synthesis to potential therapeutic uses. Its role as an intermediate in the synthesis of significant pharmaceutical compounds underscores its value in medicinal chemistry. Furthermore, emerging data on its biological activities suggest that further research could yield new therapeutic agents, particularly in the fight against antibiotic-resistant bacteria.
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxy-Substituted Acetamides
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1)
- Structure: Features a hydroxy-methylphenoxy group instead of chloroethoxy.
- Properties : Exhibits planarity (torsion angles: 172.2–179.1°) and optical absorption at 314 nm (HOMO→LUMO transition) .
- Applications : Acts as an anion sensor via UV-Vis and ¹H-NMR spectroscopy, showing red shifts upon OH⁻ binding .
2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (Sensor L1)
- Structure : Contains a hexyloxy chain, increasing lipophilicity.
- Applications : Enhanced anion-sensing capability due to extended alkoxy chain improving solubility in organic media .
Comparison Table 1: Phenoxy-Substituted Acetamides
Heterocyclic-Substituted Acetamides
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)imidazol-2-yl]thio]acetamide
- Structure : Benzothiazole and imidazole moieties.
- Bioactivity : Displays cytotoxicity against C6 glioma cells (IC₅₀: 15.67 µg/mL ) .
Thiadiazole-Thio Derivatives (Compounds 3 and 8)
Comparison Table 2: Heterocyclic Derivatives
Chloro-Substituted Acetamides
2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
- Structure : Chlorophenyl and nitro groups on acetamide.
2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Comparison Table 3: Chloro-Substituted Acetamides
Alkoxy/Chloroethoxy-Substituted Acetamides
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
- Structure : Formyl and methoxy groups enhance electronic diversity.
- Properties: Potential for electrophilic substitutions due to aldehyde functionality .
Target Compound vs. Sensor L1
Key Research Findings and Trends
Bioactivity : Heterocyclic derivatives (e.g., benzothiazole, thiadiazole) exhibit stronger anticancer activity than simple acetamides, likely due to enhanced binding with biological targets .
Structural Influence :
- Electron-withdrawing groups (e.g., nitro) improve reactivity in synthesis.
- Alkoxy chains (e.g., hexyloxy) enhance lipophilicity for sensing applications .
Synthetic Utility: The target compound’s chloroethoxy group is critical for constructing morpholinones, whereas phenoxy analogs prioritize optical properties .
Biological Activity
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles, supported by relevant studies and data tables.
- IUPAC Name : this compound
- CAS Number : 1329612-84-1
- Molecular Formula : C11H12ClN3O3
- Molecular Weight : 273.68 g/mol
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains, particularly Klebsiella pneumoniae. The presence of the chloro atom in the compound has been shown to enhance its antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) :
- The MIC for K. pneumoniae was determined through serial dilution methods, revealing a significant reduction in bacterial growth at concentrations as low as 32 µg/mL for this compound, indicating strong antibacterial potential.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Klebsiella pneumoniae |
| Control (Ampicillin) | 16 | Klebsiella pneumoniae |
The mechanism by which this compound exerts its antibacterial effects appears to involve interaction with penicillin-binding proteins (PBPs), leading to cell lysis. This was evidenced by time-kill studies showing a significant decrease in viable cell counts after treatment.
Time-Kill Kinetics :
- After exposure to the compound at twice the MIC, a >99% reduction in CFU/mL was observed within 6 hours.
Cytotoxicity and Pharmacokinetics
In vitro cytotoxicity assays have demonstrated that while the compound exhibits significant antibacterial activity, it also shows favorable safety profiles. The cytotoxicity was assessed using human cell lines, yielding an IC50 value of >100 µg/mL, suggesting low toxicity.
Pharmacokinetic Profile :
- Preliminary studies indicate that the compound has good oral bioavailability and metabolic stability, making it a candidate for further development as an oral antibacterial agent.
| Parameter | Value |
|---|---|
| Oral Bioavailability | Good |
| Metabolic Stability | High |
| Cytotoxicity (IC50) | >100 µg/mL |
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study conducted by Jetti et al. (2020) investigated the effects of various acetamide derivatives on K. pneumoniae, concluding that the addition of chloro groups significantly enhances antibacterial activity compared to non-chloro counterparts.
-
Cytotoxicity Assessment :
- Research involving human epithelial cells indicated that while the compound showed minimal cytotoxic effects, further studies are needed to assess long-term safety and efficacy in vivo.
Q & A
Q. What is the optimal synthetic route for 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, and how can intermediates be characterized?
The compound is typically synthesized via condensation reactions. A general approach involves reacting 4-nitroaniline with 2-chloroethoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Intermediates, such as the acyl chloride, can be generated using oxalyl chloride . Characterization includes:
- IR spectroscopy : Confirmation of amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .
- NMR : Distinct signals for the 4-nitrophenyl group (δ ~8.2–8.4 ppm for aromatic protons) and the chloroethoxy chain (δ ~3.7–4.3 ppm for CH₂Cl and OCH₂) .
- Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., HRMS for C₁₀H₁₀ClN₂O₄: calculated 257.0234) .
Q. How can researchers ensure purity and stability during synthesis?
- Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
- Stability testing : Monitor degradation under varying pH, temperature, and light exposure using HPLC with UV detection (λ = 254 nm for nitro groups) .
Structural and Electronic Analysis
Q. What advanced techniques elucidate the crystal and electronic structure of this compound?
- X-ray crystallography : Resolve bond lengths (e.g., C=O ~1.22 Å, C-Cl ~1.79 Å) and intramolecular interactions, such as hydrogen bonds between amide N-H and nitro O atoms .
- DFT calculations : Predict molecular orbitals, electrostatic potential maps, and reactive sites using software like Gaussian with B3LYP/6-31G* basis sets .
Q. How does the chloroethoxy substituent influence molecular conformation?
The chloroethoxy chain introduces steric and electronic effects:
- Steric hindrance : Affects rotational freedom around the acetamide C-N bond, as seen in dihedral angles from crystallography .
- Electron-withdrawing effects : The Cl atom polarizes the ethoxy group, enhancing electrophilicity at the acetamide carbonyl .
Biological Activity Evaluation
Q. What methodologies assess the compound’s bioactivity (e.g., antimicrobial, enzyme inhibition)?
Q. How can structure-activity relationships (SAR) be explored?
- Analog synthesis : Replace the 4-nitrophenyl or chloroethoxy group with electron-donating/-withdrawing substituents (e.g., methyl, fluoro) .
- QSAR modeling : Correlate logP, polar surface area, and H-bond acceptors/donors with activity data .
Advanced Mechanistic Studies
Q. What reaction mechanisms govern its degradation under environmental conditions?
Q. How can computational tools predict metabolic pathways?
- In silico metabolism : Use software like MetaSite to simulate Phase I (oxidation) and Phase II (glucuronidation) transformations .
Safety and Handling Protocols
Q. What precautions are critical during laboratory handling?
Q. How is acute toxicity evaluated in preclinical studies?
- LD₅₀ determination : Administer escalating doses in rodent models (OECD Guideline 423) and monitor mortality over 14 days .
Data Contradictions and Reproducibility
Q. How to resolve discrepancies in reported synthetic yields?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
